![molecular formula C10H8BrFO3 B14878973 8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One](/img/structure/B14878973.png)
8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One is a chemical compound with the molecular formula C10H8BrFO3 and a molecular weight of 275.07 g/mol It is characterized by the presence of bromine, fluorine, and two methyl groups attached to a benzo[1,3]dioxin-4-one core
Méthodes De Préparation
The synthesis of 8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a suitable benzo[1,3]dioxin precursor. The reaction conditions often require the use of specific reagents such as bromine and fluorine sources, along with catalysts and solvents to facilitate the reactions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents.
This compound: Differing in the position of halogen atoms.
Propriétés
Formule moléculaire |
C10H8BrFO3 |
|---|---|
Poids moléculaire |
275.07 g/mol |
Nom IUPAC |
8-bromo-5-fluoro-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H8BrFO3/c1-10(2)14-8-5(11)3-4-6(12)7(8)9(13)15-10/h3-4H,1-2H3 |
Clé InChI |
XNERTRLZPOXWOM-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(C=CC(=C2C(=O)O1)F)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


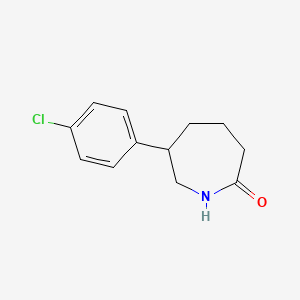
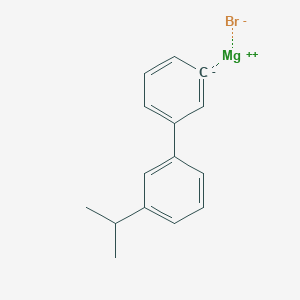
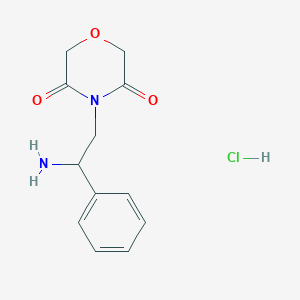
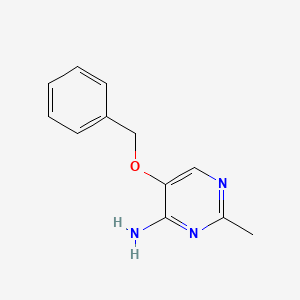
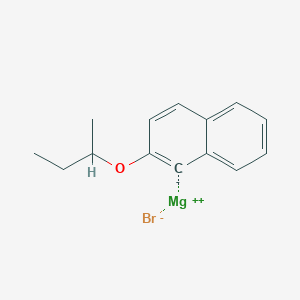
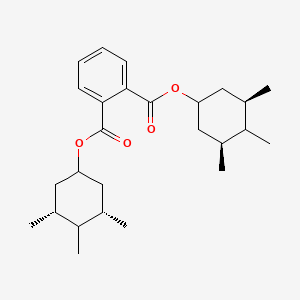
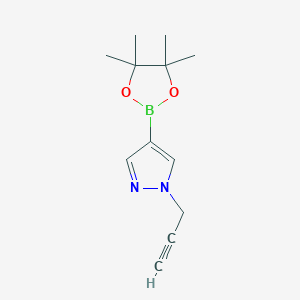
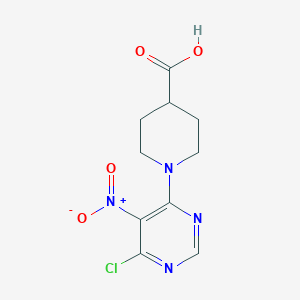
![8-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14878941.png)
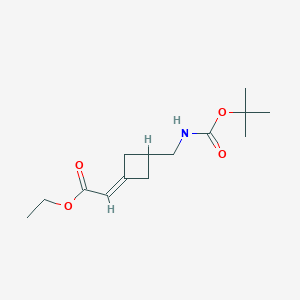

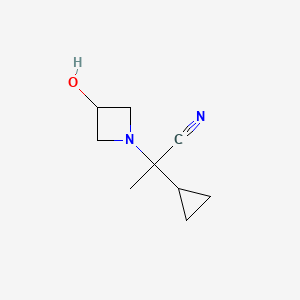
![Dimethyl 3-amino-6-methylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14878967.png)

